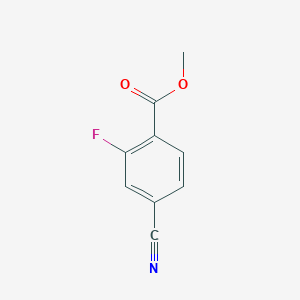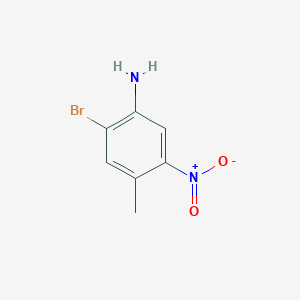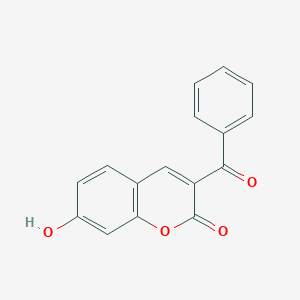![molecular formula C18H26N2O2 B174360 Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 149771-43-7](/img/structure/B174360.png)
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .
Synthesis Analysis
The synthesis of this compound can be achieved from Benzyl bromide and 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE .Molecular Structure Analysis
The molecular structure of this compound is C18H26N2O2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.42 . It has a predicted boiling point of 393.4±35.0 °C and a predicted density of 1.117±0.06 g/cm3 .Scientific Research Applications
Decomposition and Environmental Applications
- Decomposition of Methyl Tert-Butyl Ether in Cold Plasma Reactors : A study by Hsieh et al. (2011) discusses the decomposition of methyl tert-butyl ether (MTBE) using cold plasma reactors, an application relevant for environmental remediation. The research demonstrates the feasibility of applying radio frequency plasma for decomposing and converting MTBE into simpler molecules like CH4, C2H4, and C2H2, offering insights into methods for dealing with similar organic contaminants in the environment (Hsieh et al., 2011).
Catalysis and Synthesis
- Synthetic Applications and Reaction Mechanisms : Burke and Grieco (1980) reviewed the intramolecular reactions of α-diazocarbonyl compounds, providing a deep dive into the mechanisms and applications of these reactions in synthesizing complex molecules. This research could be indirectly related to understanding the reactivity and potential synthetic applications of similar complex organic compounds (Burke & Grieco, 1980).
Supramolecular Chemistry
- Ordering Moieties for Supramolecular Chemistry : Cantekin, de Greef, and Palmans (2012) discuss benzene-1,3,5-tricarboxamides (BTAs) and their importance in supramolecular chemistry, highlighting the self-assembly and versatile application potential of these compounds. While not directly related, the principles of supramolecular assembly discussed could be relevant to the understanding of similar complex molecules and their applications in nanotechnology and biomedical fields (Cantekin et al., 2012).
Environmental Impact and Remediation
- Microbial Degradation of Fuel Oxygenates : Schmidt et al. (2004) review the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface, discussing the conditions under which these compounds can be biodegraded. This research is pertinent to environmental science, focusing on the remediation of pollutants similar to the compound (Schmidt et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is primarily used in the preparation of pharmaceutical compounds for the prevention or treatment of diseases associated with poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death .
Mode of Action
This could involve inhibiting the enzymatic activity of PARP-1, thereby affecting the DNA repair process and potentially leading to cell death .
Biochemical Pathways
The compound’s interaction with PARP-1 affects the DNA repair pathway. By inhibiting PARP-1, the compound may prevent the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is often exploited in cancer therapy, where the aim is to induce the death of cancer cells .
Result of Action
The primary result of the action of this compound is the potential induction of cell death due to the accumulation of unrepaired DNA damage . This is particularly relevant in the context of cancer cells, where the compound could potentially be used to selectively induce cell death .
Action Environment
The action of Tert-butyl 3-benzyl-3,8-diazabicyclo[321]octane-8-carboxylate, like many other compounds, can be influenced by various environmental factorsFor instance, the compound should be stored in an inert atmosphere at 2-8°C .
Properties
IUPAC Name |
tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-15-9-10-16(20)13-19(12-15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPMFGUNMBWHIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577767 |
Source


|
| Record name | tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149771-43-7 |
Source


|
| Record name | 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)



![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)



![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)




